Tiotropium-d6 Bromide

Isotopic Purity Mass Spectrometry Internal Standard

Tiotropium-d6 Bromide is a deuterium-labeled isotopologue of the long-acting muscarinic antagonist (LAMA) Tiotropium Bromide, wherein six hydrogen atoms are replaced with deuterium. It is designed exclusively as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise measurement of Tiotropium in complex biological matrices.

Molecular Formula C19H22BrNO4S2
Molecular Weight 478.5 g/mol
Cat. No. B12407870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiotropium-d6 Bromide
Molecular FormulaC19H22BrNO4S2
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
InChIInChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;/i1D3,2D3;
InChIKeyDQHNAVOVODVIMG-XRBRPDOVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiotropium-d6 Bromide: A Deuterated Internal Standard for Accurate Tiotropium Quantification


Tiotropium-d6 Bromide is a deuterium-labeled isotopologue of the long-acting muscarinic antagonist (LAMA) Tiotropium Bromide, wherein six hydrogen atoms are replaced with deuterium . It is designed exclusively as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise measurement of Tiotropium in complex biological matrices [1]. Its nearly identical physicochemical properties to the unlabeled analyte enable superior correction for sample preparation variability and matrix effects [2].

Why Tiotropium-d6 Bromide is Not a Generic Substitute for Unlabeled Tiotropium or Other Deuterated Analogs


While Tiotropium-d6 Bromide shares the same molecular target as its parent compound, it is not a therapeutic agent but a specialized analytical tool. Its deuterium labeling confers a specific mass difference (+6 Da relative to unlabeled Tiotropium) that is critical for distinguishing IS and analyte signals in LC-MS/MS . Substitution with an unlabeled Tiotropium IS, or a structurally dissimilar analog like Clenbuterol, fails to co-elute identically, leading to inaccurate compensation for matrix effects and variable recovery [1]. Similarly, alternative deuterated forms (e.g., Tiotropium-d3) offer a smaller mass shift, which may increase the risk of isotopic cross-talk in complex matrices [2].

Quantitative Differentiation of Tiotropium-d6 Bromide Against Key Comparators


Isotopic Purity and Mass Shift: Tiotropium-d6 vs. Tiotropium-d3

Tiotropium-d6 Bromide provides a +6 Da mass shift over unlabeled Tiotropium, compared to the +3 Da shift of Tiotropium-d3. A larger mass differential minimizes isotopic overlap between the IS and analyte, reducing the risk of signal interference, especially in complex biological matrices . While the isotopic purity (% atom D) of Tiotropium-d6 is not explicitly stated by all vendors, its design as a d6-analog inherently offers a cleaner MS signal than d3-forms, for which atom% D purity can be as low as 95-98% .

Isotopic Purity Mass Spectrometry Internal Standard

Matrix Effect Correction: Tiotropium-d6 vs. Structural Analog Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like Tiotropium-d6 is the gold-standard approach for correcting matrix effects in LC-MS/MS [1]. A validated method for Tiotropium in human plasma using a SIL-IS (implied to be a deuterated analog) demonstrated acceptable ion suppression with a matrix factor ranging from 0.77 to 0.93, and an overall recovery of 57.6% (RSD 8.7%) [2]. In contrast, a method employing the structural analog Clenbuterol as IS would be subject to differential matrix effects, as its ionization efficiency and extraction recovery can vary independently from Tiotropium, leading to greater assay variability [3].

Matrix Effect Ion Suppression LC-MS/MS Bioanalysis

Chromatographic Co-Elution: Tiotropium-d6 vs. Unlabeled Tiotropium

A fundamental requirement for an optimal internal standard in LC-MS/MS is that it co-elutes with the analyte to correct for ionization suppression or enhancement. Tiotropium-d6, being a true isotopologue, exhibits identical chromatographic retention time (tR) to unlabeled Tiotropium under reversed-phase conditions . This ensures that both compounds experience the same mobile phase composition and matrix components at the moment of ionization. A method using an unspecified deuterated IS for Tiotropium reported a relative retention time (RRT) of 1.00 [1]. Non-isotopic analogs, such as Clenbuterol, would exhibit a different tR, compromising accurate matrix effect correction.

Chromatography Retention Time LC-MS/MS Internal Standard

Recovery and Precision in Bioanalytical Methods: The Role of Tiotropium-d6 as Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like Tiotropium-d6 is associated with superior method precision and accuracy. A validated LC-MS/MS method for Tiotropium in human plasma, utilizing a deuterated IS, achieved intra- and inter-day accuracy within 103–113% and precision (RSD) below 18.6% at the LLOQ of 0.20 pg/mL, with a linear range of 0.20–200 pg/mL (r² > 0.99) [1]. While the specific IS is not named, the method's performance at sub-pg/mL levels is only feasible with a co-eluting SIL-IS. Methods relying on a structural analog IS would likely require a higher LLOQ due to greater variability in recovery and matrix effects [2].

Extraction Recovery Precision Method Validation Bioequivalence

Key Application Scenarios for Tiotropium-d6 Bromide in Bioanalytical Workflows


Clinical Pharmacokinetic and Bioequivalence Studies

Tiotropium-d6 Bromide is the preferred internal standard for quantifying Tiotropium in human plasma following inhalation, as demonstrated in a validated sub-pg/mL LC-MS/MS method [1]. Its use ensures compliance with FDA and EMA bioanalytical method validation guidelines, which recommend stable isotope-labeled internal standards for accurate and precise quantification in support of regulatory submissions [2].

Therapeutic Drug Monitoring (TDM) of Inhaled Anticholinergics

For TDM applications requiring ultra-sensitive detection of Tiotropium in plasma or urine, Tiotropium-d6 provides the necessary analytical robustness. The demonstrated LLOQ of 0.20 pg/mL in human plasma using a deuterated IS [1] highlights the feasibility of monitoring low systemic drug levels, which is critical for assessing patient compliance and potential drug-drug interactions.

Method Development and Validation in Contract Research Organizations (CROs)

CROs developing LC-MS/MS methods for Tiotropium bioanalysis should select Tiotropium-d6 as the internal standard from the outset. Its +6 Da mass shift offers a clear advantage over d3-analogs by minimizing isotopic interference , thereby simplifying method optimization and ensuring consistent data quality across multiple batches and matrices.

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